3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one 3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
Brand Name: Vulcanchem
CAS No.: 186611-52-9
VCID: VC0544056
InChI: InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
SMILES: COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one

CAS No.: 186611-52-9

Inhibitors

VCID: VC0544056

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one - 186611-52-9

CAS No. 186611-52-9
Product Name 3-[(2,4,6-Trimethoxy-phenyl)-methylene]-indolin-2-one
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name (3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one
Standard InChI InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
Standard InChIKey JBJYTZXCZDNOJW-JLHYYAGUSA-N
Isomeric SMILES COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC
SMILES COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Canonical SMILES COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Appearance Yellow solid powder
Description SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-((2,4,6-trimethoxyphenyl)methylidenyl)indolin-2-one
IC 261
IC-261
IC261
Reference 1: Stöter M, Krüger M, Banting G, Henne-Bruns D, Knippschild U. Microtubules depolymerization caused by the CK1 inhibitor IC261 may be not mediated by CK1 blockage. PLoS One. 2014 Jun 17;9(6):e100090. doi: 10.1371/journal.pone.0100090. eCollection 2014. PubMed PMID: 24937750; PubMed Central PMCID: PMC4061085.
2: Cheong JK, Nguyen TH, Wang H, Tan P, Voorhoeve PM, Lee SH, Virshup DM. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. Oncogene. 2011 Jun 2;30(22):2558-69. doi: 10.1038/onc.2010.627. Epub 2011 Jan 24. PubMed PMID: 21258417; PubMed Central PMCID: PMC3109269.
3: Höttecke N, Liebeck M, Baumann K, Schubenel R, Winkler E, Steiner H, Schmidt B. Inhibition of gamma-secretase by the CK1 inhibitor IC261 does not depend on CK1delta. Bioorg Med Chem Lett. 2010 May 1;20(9):2958-63. doi: 10.1016/j.bmcl.2010.02.110. Epub 2010 Mar 4. PubMed PMID: 20350806.
4: Brockschmidt C, Hirner H, Huber N, Eismann T, Hillenbrand A, Giamas G, Radunsky B, Ammerpohl O, Bohm B, Henne-Bruns D, Kalthoff H, Leithäuser F, Trauzold A, Knippschild U. Anti-apoptotic and growth-stimulatory functions of CK1 delta and epsilon in ductal adenocarcinoma of the pancreas are inhibited by IC261 in vitro and in vivo. Gut. 2008 Jun;57(6):799-806. doi: 10.1136/gut.2007.123695. Epub 2008 Jan 18. PubMed PMID: 18203806.
5: Behrend L, Milne DM, Stöter M, Deppert W, Campbell LE, Meek DW, Knippschild U. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. Oncogene. 2000 Nov 9;19(47):5303-13. PubMed PMID: 11103931.
PubChem Compound 5288600
Last Modified Nov 11 2021
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